[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Description
This compound is an ester derivative featuring a 5,6-dichloropyridine-3-carboxylate core linked to a substituted propanamide moiety. The structure comprises a 4-ethylanilino group attached to the carbonyl group of the propan-2-yl ester, contributing to its hydrophobic character.
Properties
IUPAC Name |
[1-(4-ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-3-11-4-6-13(7-5-11)21-16(22)10(2)24-17(23)12-8-14(18)15(19)20-9-12/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHAWPGCXASBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of 4-ethylaniline with a suitable acylating agent to form the ethylanilino intermediate.
Coupling with 5,6-Dichloropyridine-3-carboxylic Acid: The intermediate is then coupled with 5,6-dichloropyridine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Esterification: The final step involves esterification to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure optimal reaction rates.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Inhibition of Spleen Tyrosine Kinase (Syk)
One of the primary applications of this compound is as an inhibitor of Syk kinase. Syk plays a crucial role in various hematological malignancies, including Non-Hodgkin's Lymphoma and chronic lymphocytic leukemia (CLL). The inhibition of Syk can lead to reduced tumor cell proliferation and survival, making it a promising target for cancer therapies .
Case Study:
A study published in Blood highlighted the effectiveness of Syk inhibitors in treating patients with CLL. The administration of compounds that inhibit Syk showed significant clinical activity, suggesting that [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate could be beneficial in similar therapeutic contexts .
Treatment of Thrombotic Disorders
The compound has also been studied for its potential to prevent unwanted thrombosis. By inhibiting Syk activity, it may reduce platelet aggregation and inflammation, which are critical factors in thrombotic diseases .
Clinical Relevance:
Research indicates that selective inhibition of Syk can be advantageous in treating conditions such as restenosis and other inflammatory disorders related to thrombosis. This highlights the compound's versatility beyond oncology applications.
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound have been investigated through various studies. Its ability to penetrate biological membranes and achieve therapeutic concentrations in target tissues is crucial for its efficacy as a drug candidate.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Findings
Electronic Effects: The 4-ethylanilino group in the target compound provides moderate hydrophobicity compared to the 4-methoxyanilino analog (), which may reduce solubility in polar solvents but enhance membrane permeability . 5,6-Dichloropyridine vs.
Biological Activity: While direct data for the target compound are unavailable, morpholine-containing analogs () show enhanced solubility and bioavailability, suggesting that substituent modifications (e.g., ethyl vs. morpholine) could optimize pharmacokinetics .
Synthetic Challenges: The synthesis of similar esters (e.g., ) often requires controlled reaction temperatures (45–50°C) and sodium carbonate as a base, implying that the target compound’s synthesis may follow analogous protocols . APCI-MS ionization issues observed in the 4-methoxyanilino analog () suggest that the target compound’s ethyl group might mitigate such challenges due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
